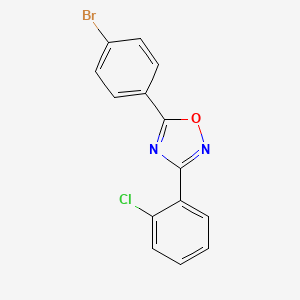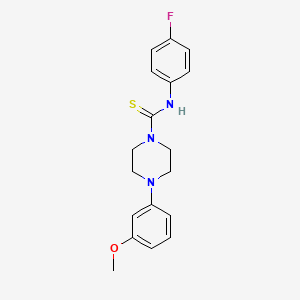
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPO has a unique chemical structure that makes it an attractive candidate for use in the development of new drugs, materials, and technologies. In
作用機序
The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various biological systems. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, via the activation of caspase enzymes. In bacterial and fungal cells, this compound has been shown to disrupt cell membrane integrity and inhibit cell growth and division. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in laboratory experiments is its high potency and selectivity for specific biological targets. This compound has been shown to exhibit potent activity against a wide range of cancer cell lines and microbial pathogens, making it a promising candidate for the development of new drugs. However, the high potency of this compound also presents a challenge in terms of toxicity and potential side effects, which must be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of new this compound derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential applications of this compound in the development of new materials and technologies, such as organic semiconductors and photovoltaic devices. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials, with the goal of developing new drugs for the treatment of cancer and infectious diseases.
合成法
The synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzonitrile with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to form this compound. This method has been widely used in the laboratory synthesis of this compound due to its simplicity and efficiency.
科学的研究の応用
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. In medicinal chemistry, this compound has been shown to exhibit potent anticancer, antibacterial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and optical activity. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the production of singlet oxygen.
特性
IUPAC Name |
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)14-17-13(18-19-14)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJMMAKBLOAFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)
![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)
